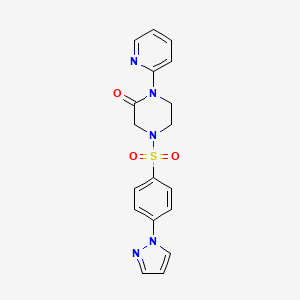

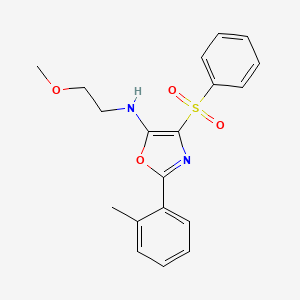

N-(2-methoxyethyl)-2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

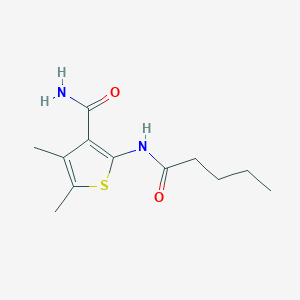

N-(2-methoxyethyl)-2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine is a compound that likely exhibits interesting chemical and biological properties due to its structural features. The molecule contains an oxazole ring, a common motif in many biologically active compounds, and is substituted with various functional groups that could influence its reactivity and interaction with biological targets. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of structurally related compounds are discussed, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

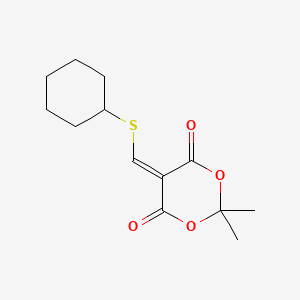

The synthesis of complex molecules like N-(2-methoxyethyl)-2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine often involves multi-step reactions, where intermediates are formed and subsequently transformed into the desired product. For example, the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide involves a two-stage process with the formation of a linear intermediate followed by cyclization . Similarly, the synthesis of the compound may involve the formation of intermediates with sulfonyl and oxazole groups, which could then be further modified to introduce the methoxyethyl and methylphenyl substituents.

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their reactivity and potential biological activity. The presence of an oxazole ring, as seen in the related compounds mentioned in the papers, suggests that the compound could participate in various chemical reactions due to the ring's electron-rich nature . The sulfonyl group attached to the phenyl ring could also play a role in the molecule's reactivity, potentially acting as an electron-withdrawing group and influencing the electronic distribution within the molecule.

Chemical Reactions Analysis

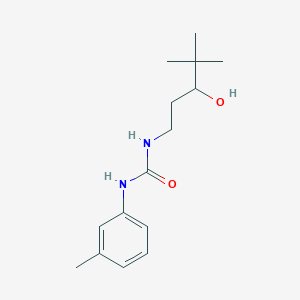

The chemical reactivity of compounds containing arylsulfonyl groups and heterocycles can be quite diverse. For instance, N-(arylsulfonyloxy)phthalimides undergo base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement, leading to the formation of different products such as N,N'-diaryl ureas and diarylsulfones . These types of reactions could be relevant when considering the chemical behavior of N-(2-methoxyethyl)-2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine, as it contains both a sulfonyl group and a heterocyclic oxazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and stability. For example, the synthesis of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives and their testing against cancer cell lines suggest that the structural features of these compounds, including the oxazole and thiazole rings, contribute to their biological activity . The compound , with its oxazole ring and sulfonyl group, may also exhibit unique physical properties and biological activities, which would be an interesting area for further research.

科学的研究の応用

Novel Nanofiltration Membranes

Research by Liu et al. (2012) focused on novel sulfonated thin-film composite nanofiltration membranes, demonstrating improved water flux for dye treatment. These membranes were synthesized using sulfonated aromatic diamine monomers, enhancing surface hydrophilicity without compromising dye rejection. This study underscores the role of sulfonic acid groups in water permeation and dye rejection, relevant to the design and application of advanced filtration materials (Liu et al., 2012).

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including compounds with sulfonyl functional groups, and evaluated their antimicrobial activities. Some of these compounds showed good to moderate activities against various microorganisms, highlighting the potential of sulfonyl-containing compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Herbicidal Activities

A study by Luo et al. (2008) on novel triazolinone derivatives, including those with sulfonyl and methoxy groups, revealed promising herbicidal activities. This research aimed at identifying new Protox inhibitors, highlighting the agricultural applications of sulfonyl-containing compounds (Luo et al., 2008).

Chemical Synthesis and Modification

Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines, including arylsulfonamides, using methanol. This process is notable for its synthetic and environmental advantages, such as low catalyst loading and broad substrate scope. Such methodologies are critical in the efficient synthesis and modification of sulfonyl-containing compounds (Li et al., 2012).

特性

IUPAC Name |

4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-14-8-6-7-11-16(14)17-21-19(18(25-17)20-12-13-24-2)26(22,23)15-9-4-3-5-10-15/h3-11,20H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSFGFOSEWDHHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(O2)NCCOC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2521409.png)

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2521413.png)

![3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2521416.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2521418.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2521419.png)

![Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2521421.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2521424.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2521425.png)

![methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2521428.png)